molecular formula C11H15Cl2NO B1451034 3-(2-Chlorophenoxy)piperidine hydrochloride CAS No. 1185297-88-4

3-(2-Chlorophenoxy)piperidine hydrochloride

Cat. No.: B1451034
CAS No.: 1185297-88-4
M. Wt: 248.15 g/mol
InChI Key: KZNWRQIEGRBNGG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

3-(2-Chlorophenoxy)piperidine hydrochloride is systematically named as This compound , with the CAS Registry Number 1185297-88-4 . Synonyms include 3-(2-chlorophenoxy)piperidine·HCl and 3-[(2-chlorophenoxy)piperidine]hydrochloride . The compound belongs to the class of piperidine derivatives, where a 2-chlorophenoxy group is attached to the nitrogen atom at the 3-position of the piperidine ring.

Attribute Value
IUPAC Name This compound
CAS Number 1185297-88-4
Synonyms 3-(2-chlorophenoxy)piperidine·HCl, 3-[(2-chlorophenoxy)piperidine]hydrochloride

Molecular Formula and Weight Analysis

The molecular formula is C₁₁H₁₅Cl₂NO , with a molecular weight of 248.15 g/mol . This composition arises from:

  • C₁₁H₁₅ : Piperidine core (C₅H₁₁N) and 2-chlorophenoxy group (C₆H₄ClO)
  • Cl₂ : One chlorine from the 2-chlorophenoxy group and one from hydrochloride counterion
  • NO : Oxygen from the phenoxy group and nitrogen from the piperidine

Key Structural Features :

  • Piperidine ring (six-membered saturated nitrogen-containing heterocycle)
  • 2-Chlorophenoxy substituent (chlorine at the para position relative to the ether linkage)
  • Hydrochloride counterion (protonated nitrogen in piperidine ring)

Crystallographic Data and X-ray Diffraction Studies

While no direct crystallographic data exists for this compound in the provided sources, insights can be drawn from structurally related piperidine derivatives:

Compound Conformational Features Source
2-Chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone Twist-boat piperidine conformation with intramolecular C–H⋯π interactions
(E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate Chair conformation with phenyl rings inclined at 84.91°

Hypothetical Conformational Behavior :

  • Piperidine Ring Flexibility : Likely adopts chair or twist-boat conformations, with substituent positions influencing stability (axial vs. equatorial).
  • Phenoxy Group Orientation : The 2-chlorophenoxy group may adopt equatorial positions to minimize steric strain, based on analogous compounds.

Tautomeric Forms and Conformational Isomerism

Tautomeric Forms :
No tautomeric equilibria are observed due to the absence of acidic protons or functional groups capable of keto-enol or azo-hydrazo tautomerism.

Conformational Isomerism :

  • Piperidine Ring Conformations :
    • Chair vs. Boat : The piperidine ring may interconvert between chair (lower energy) and boat (higher energy) forms, depending on substituent positions.
    • Twist-Boat : Observed in related compounds with bulky substituents, suggesting potential relevance for steric environments.
  • Substituent Orientation :
    • Axial/Eatorial Equilibria : The 2-chlorophenoxy group’s orientation (axial vs. equatorial) could influence biological activity and molecular recognition, as seen in 4-phenylpiperidine analgesics.
Conformational Type Energy Implications Relevance to 3-(2-Chlorophenoxy)piperidine
Chair (Equatorial) Lower energy, preferred state Likely dominant due to reduced steric hindrance
Chair (Axial) Higher energy, less stable Possible minor population under specific conditions
Twist-Boat Intermediate energy Observed in sterically hindered piperidine derivatives

Properties

IUPAC Name

3-(2-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWRQIEGRBNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chlorophenoxy)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorophenoxy group. This unique structure contributes to its biological activity by enabling interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine moiety can act as a nucleophile, while the chlorophenoxy group enhances reactivity, allowing for various biochemical interactions. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit cholinesterases, which are crucial in neurotransmitter regulation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Properties : Studies suggest that it may have applications in treating neurological disorders by modulating cholinergic signaling.
  • Anticancer Activity : Similar compounds have shown promise as anti-cancer agents, indicating potential for further exploration in oncology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectivePotential to enhance cholinergic signaling
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionCholinesterase inhibition

Case Study: Anticancer Activity

A study evaluated the anticancer potential of related piperidine derivatives, revealing that modifications to the piperidine structure could enhance cytotoxicity against various cancer cell lines. The findings indicated that compounds with similar structural motifs to this compound demonstrated significant growth inhibition in vitro, suggesting a need for further investigation into its anticancer properties .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step processes incorporating nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are crucial for developing derivatives with enhanced biological activity.

Table 2: Common Reactions Involving the Compound

Reaction TypeDescription
Nucleophilic SubstitutionChlorophenoxy group participates in substitutions
Electrophilic Aromatic SubstitutionPiperidine acts as a nucleophile
Oxidation/ReductionModifications to the piperidine ring

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
3-(2-Chlorophenoxy)piperidine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating neurological disorders due to their interaction with specific receptors in the brain. For instance, compounds derived from this piperidine structure have been investigated for their potential to act as dual-target ligands for the histamine H3 receptor, which is implicated in conditions like Parkinson's disease and cognitive disorders .

Antimalarial Activity:
Research has indicated that derivatives of piperidine compounds exhibit antimalarial properties. A study synthesized a library of 1,4-disubstituted piperidine derivatives and tested their activity against Plasmodium falciparum, revealing varying degrees of efficacy against both chloroquine-sensitive and resistant strains .

Anticancer Properties:
Studies have demonstrated that certain piperidine derivatives possess cytotoxic effects against cancer cell lines. For example, compounds related to this compound have been shown to inhibit cell growth in leukemia and myeloma models through mechanisms involving protein interactions and molecular docking studies .

Agrochemical Applications

Herbicides and Pesticides:
This compound is also employed in the formulation of agrochemicals. Its chlorophenoxy group enhances the effectiveness of herbicides and pesticides, contributing to improved crop yields. The incorporation of such compounds into agricultural practices has been linked to better pest control and reduced environmental impact compared to traditional chemicals.

Biochemical Research

Receptor Binding Studies:
In biochemical research, this compound is used to study receptor binding and signaling pathways. This application aids researchers in understanding cellular mechanisms and developing targeted therapies for various diseases .

Analytical Chemistry:
The compound serves as a standard in chromatography, facilitating the accurate analysis of complex mixtures in biological samples. This application is crucial for quality control in pharmaceutical manufacturing and research settings.

Material Science

Specialty Polymers:
In material science, this compound contributes to the development of specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

Data Table: Summary of Applications

Field Applications
PharmaceuticalsDrug synthesis targeting neurological disorders; antimalarial activity; anticancer properties
AgrochemicalsFormulation of effective herbicides and pesticides
Biochemical ResearchReceptor binding studies; signaling pathway analysis
Analytical ChemistryStandard for chromatography; quality control in pharmaceuticals
Material ScienceDevelopment of durable polymers and coatings

Case Studies

  • Antimalarial Efficacy Study: A library of piperidine derivatives was synthesized, showing promising antimalarial activity against P. falciparum. The study highlighted the structure-activity relationship critical for developing effective treatments .
  • Cytotoxicity Assessment: Research on piperidine derivatives indicated significant cytotoxic effects against various cancer cell lines, emphasizing their potential as therapeutic agents through molecular docking analyses .
  • Dual-Target Ligand Research: Investigations into histamine H3 receptor antagonists demonstrated that compounds related to this compound could enhance dopamine levels in animal models, suggesting therapeutic potential for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and discussion highlight structural, physicochemical, and functional differences between 3-(2-Chlorophenoxy)piperidine hydrochloride and related piperidine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-(2-Cl-phenoxy) C₁₁H₁₃ClNO·HCl 258.15 Research chemical; limited activity data
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl 3-(4-Cl, 2-isopropyl-phenoxy) C₁₄H₁₉ClNO·HCl 296.23 Structural analog with bulky isopropyl group; potential enhanced lipophilicity
3-(2-Methylphenoxy)piperidine hydrochloride 3-(2-Me-phenoxy) C₁₂H₁₆ClNO 241.72 Acute toxicity (OSHA HCS); used in lab synthesis
4-(Diphenylmethoxy)piperidine hydrochloride 4-(Diphenylmethoxy) C₁₈H₂₁NO·HCl 303.83 Larger aromatic substituent; possible CNS activity
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine HCl 3-(2,4-Cl₂, 3,5-Me₂-phenoxyethyl) C₁₅H₁₉Cl₂NO·HCl 356.69 Multi-halogenated; increased steric hindrance
Paroxetine hydrochloride (hemihydrate) 3-(benzodioxol-5-yloxymethyl)-4-(4-F-phenyl) C₁₉H₂₀FNO₃·HCl·0.5H₂O 374.83 Clinically used SSRI; highlights role of substituent positioning

Structural Variations and Implications

a) Substituent Position
  • Ortho-substituted compounds often exhibit distinct electronic effects due to proximity to the oxygen atom, which may alter metabolic stability or solubility.
b) Substituent Type
  • Halogen vs. Alkyl Groups :
    • Chlorine (electron-withdrawing) in the target compound may enhance oxidative stability compared to methyl or isopropyl groups (electron-donating) .
    • Trifluoromethyl (CF₃) groups in analogs (e.g., ) improve metabolic resistance and lipophilicity, a feature absent in the target compound .
c) Piperidine Substitution Position
  • 3- vs. 4-position : The 3-position substitution in the target compound contrasts with 4-substituted analogs (e.g., 4-(Diphenylmethoxy)piperidine HCl). Positional differences influence spatial orientation in biological targets, as seen in paroxetine (3-substituted benzodioxolyl group), a selective serotonin reuptake inhibitor (SSRI) .

Preparation Methods

Condensation or Etherification Step

A key step involves the reaction between a chlorophenol derivative and a piperidine-containing intermediate. According to patent CN113651772A, a general method for related compounds such as cloperastine hydrochloride involves:

  • Reacting a compound IV (which can be a chlorophenol derivative) with compound III (a piperidine derivative) in the presence of a solvent and an acid-binding agent or an etherification reagent.
  • The solvents used are typically aprotic solvents such as dichloromethane, dichloroethane, N,N-dimethylformamide, ethyl acetate, or tetrahydrofuran.
  • The reaction can proceed via condensation or etherification, with reaction temperatures ranging from -20 to 150 °C and reaction times from 1 to 72 hours.
  • The molar ratio of the chlorophenol derivative to the piperidine derivative is usually maintained between 1:0.8 to 1:10 to optimize yield.

This step yields an intermediate compound (compound II), which is then isolated for further processing.

Formation of Hydrochloride Salt

  • The intermediate compound II is dissolved in a suitable solvent such as dichloromethane, ethyl acetate, isopropyl acetate, acetonitrile, tetrahydrofuran, or isopropanol.
  • Hydrogen chloride gas or hydrochloric acid is added to the solution to form the hydrochloride salt.
  • Salt formation is typically conducted at temperatures between -20 to 80 °C, with reaction times up to 72 hours.
  • The molar ratio of HCl to the intermediate is maintained at or above 1:1 to ensure complete salification.

Industrial and Practical Considerations

  • Industrial synthesis often optimizes the above steps for scale, yield, and purity.
  • Automated control of reaction parameters such as temperature, solvent choice, and reagent addition improves reproducibility.
  • Avoidance of toxic solvents like dimethylformamide is preferred when possible, with alternatives such as acetonitrile or ethyl acetate used to reduce environmental and handling hazards.

Comparative Table of Key Reaction Parameters

Step Reagents/Conditions Solvents Used Temperature Range (°C) Reaction Time (hours) Notes
Condensation/Etherification Compound IV + Compound III + acid-binding agent or etherification reagent Dichloromethane, DMF, Ethyl acetate, THF -20 to 150 1 to 72 Molar ratio IV:III = 1:0.8–10
Hydrochloride Salt Formation Intermediate compound II + HCl (gas or acid) Dichloromethane, Ethyl acetate, Acetonitrile, THF -20 to 80 0 to 72 Molar ratio HCl:II ≥ 1:1

Additional Synthetic Routes and Analogous Preparations

While specific literature on this compound is limited, analogous compounds such as 3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride are prepared through:

  • Bromination of fluorophenol to obtain the halogenated phenol.
  • Reaction with ethylene dibromide and potassium carbonate to form phenoxyethyl bromide intermediates.
  • Nucleophilic substitution with piperidine to yield the piperidine derivative.
  • Final conversion to hydrochloride salt by reaction with HCl.

This multi-step approach shares mechanistic similarities and can inform optimization strategies for the chlorophenoxy analog.

Research Findings and Optimization Insights

  • Use of aprotic solvents and controlled temperature profiles improves reaction selectivity and yield.
  • Acid-binding agents and bases such as potassium carbonate facilitate nucleophilic substitution by neutralizing by-products.
  • Salt formation is critical for isolating a stable, crystalline hydrochloride form suitable for pharmaceutical applications.
  • Avoidance of expensive or difficult-to-remove reagents (e.g., crown ethers) enhances process scalability and cost-effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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